molecular formula C14H13N5O7 B1243305 Deoxygriseolic Acid

Deoxygriseolic Acid

Cat. No.: B1243305
M. Wt: 363.28 g/mol
InChI Key: WRHIKWNGCJVUOW-MGGABWITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxygriseolic Acid is a deoxygenated carboxylic acid derivative, structurally analogous to bile acids and other deoxy-substituted organic compounds. Such compounds often exhibit biological activity due to their hydrophobic properties and ability to interact with cellular membranes or enzymatic systems . The absence of hydroxyl groups in "deoxy" variants typically enhances lipid solubility, influencing their pharmacological and industrial applications .

Properties

Molecular Formula

C14H13N5O7

Molecular Weight

363.28 g/mol

IUPAC Name

(2R,3R,3aS,5R)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid

InChI

InChI=1S/C14H13N5O7/c15-10-7-11(17-3-16-10)19(4-18-7)12-8(22)9-5(25-12)1-14(26-9,13(23)24)2-6(20)21/h1,3-4,8-9,12,22H,2H2,(H,20,21)(H,23,24)(H2,15,16,17)/t8-,9-,12-,14+/m1/s1

InChI Key

WRHIKWNGCJVUOW-MGGABWITSA-N

Isomeric SMILES

C1=C2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@@]1(CC(=O)O)C(=O)O

Canonical SMILES

C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(CC(=O)O)C(=O)O

Synonyms

griseolic acid B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deoxycholic Acid (CAS 83-44-3)

Deoxycholic Acid, a secondary bile acid, is structurally characterized by a steroid nucleus with two hydroxyl groups removed compared to cholic acid. It is used clinically for fat emulsification and as a lipolytic agent in cosmetic procedures .

Property Deoxygriseolic Acid (Inferred) Deoxycholic Acid
CAS Number N/A 83-44-3
Functional Groups Carboxylic acid, deoxygenated Carboxylic acid, hydroxyl
Applications Hypothetical: antimicrobial Pharmaceutical, cosmetic
Safety Precautions Not available Skin/eye irritation

Hyodeoxycholic Acid

Hyodeoxycholic Acid, another bile acid derivative, is linked to microbiota interactions and metabolic regulation. It is structurally distinct due to its hydroxyl group positioning, which influences its role in cholesterol metabolism .

Property This compound Hyodeoxycholic Acid
Biospecimen Relevance Not studied Serum, feces
Metabolomic Associations N/A Cholesterol modulation

Dithiodiglycolic Acid

It is used in biochemical research for thiol-group stabilization .

Property This compound Dithiodiglycolic Acid
Key Functional Groups Carboxylic acid Disulfide, carboxylic acid
Reactivity Hypothetical: pH-dependent Redox-active

The disulfide moiety in Dithiodiglycolic Acid underscores a structural divergence from this compound, suggesting divergent applications in industrial versus biological contexts .

Research Methodologies and Analytical Techniques

Studies on similar compounds employ advanced metabolomic profiling (e.g., Hyodeoxycholic Acid’s microbiota interactions ) and rigorous analytical validation (e.g., reproducibility standards in ACS Applied Electronic Materials ). For this compound, recommended approaches include:

  • Chromatography : To assess purity and stability.
  • Spectroscopy (NMR/IR) : For structural elucidation.
  • In Vitro Bioassays : To explore antimicrobial or metabolic activity.

Q & A

Q. How can researchers address batch-to-batch variability in this compound samples?

  • Methodological Answer : Implement quality control (QC) checks using orthogonal techniques (e.g., NMR for purity, DSC for crystallinity). Establish acceptance criteria (e.g., ≥95% purity, ±2% moisture content). Use statistical process control (SPC) charts to monitor variability over time. Report batch-specific data in publications to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxygriseolic Acid
Reactant of Route 2
Deoxygriseolic Acid

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